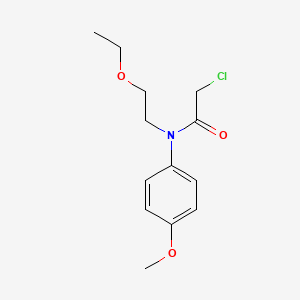![molecular formula C14H12O3 B14323405 3-Benzyl-6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one CAS No. 111885-50-8](/img/structure/B14323405.png)
3-Benzyl-6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-6,7-dioxabicyclo[322]nona-3,8-dien-2-one is a complex organic compound known for its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one typically involves a Diels-Alder reaction. This reaction is carried out between a diene and a dienophile under controlled conditions to form the bicyclic structure. For instance, a Diels-Alder reaction of 6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one with cyclopentadiene can yield the desired product . The reaction conditions often include high pressure to improve yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using efficient catalysts, and ensuring high purity of reactants to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzyl-6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one undergoes various chemical reactions, including:
Diels-Alder Reactions: Forms adducts with dienes like cyclopentadiene.
Photorearrangement: Undergoes photolysis to produce multiple photolysates, including cage γ-lactones.
Common Reagents and Conditions
Diels-Alder Reactions: Cyclopentadiene, high pressure.
Photorearrangement: Light exposure, specific wavelengths.
Major Products Formed
Diels-Alder Reactions: cis-endo and trans-endo adducts.
Photorearrangement: Cage γ-lactones, δ-lactone acetals.
Aplicaciones Científicas De Investigación
3-Benzyl-6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Benzyl-6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one involves its ability to participate in Diels-Alder reactions and photorearrangements. These reactions are facilitated by the compound’s unique bicyclic structure, which allows it to interact with various molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- 6,7-Dioxabicyclo[3.2.2]nona-3,8-dien-2-one .
- 6,7-Diethoxycarbonyl-6,7-diazabicyclo[3.2.2]nona-3,8-dien-2-one .
Uniqueness
3-Benzyl-6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one is unique due to its benzyl group, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for specific synthetic applications and research studies.
Propiedades
Número CAS |
111885-50-8 |
|---|---|
Fórmula molecular |
C14H12O3 |
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
3-benzyl-6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one |
InChI |
InChI=1S/C14H12O3/c15-14-11(8-10-4-2-1-3-5-10)9-12-6-7-13(14)17-16-12/h1-7,9,12-13H,8H2 |
Clave InChI |
WBLINITZPSBCAD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=CC3C=CC(C2=O)OO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Trimethylsilyl)bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14323330.png)
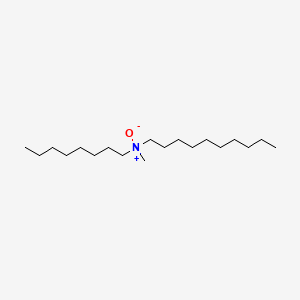
![1-{[Butyl(pent-4-en-1-yl)carbamoyl]oxy}pyridine-2(1H)-thione](/img/structure/B14323347.png)


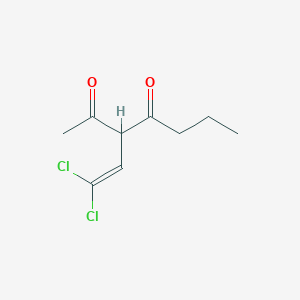
![(Z)-3-hydroxy-2-[(4-methylphenyl)diazenyl]-N-pyridin-2-ylbut-2-enamide](/img/structure/B14323367.png)
silane](/img/structure/B14323372.png)
![Triethoxy(6-ethylidenebicyclo[2.2.1]heptan-2-yl)silane](/img/structure/B14323374.png)
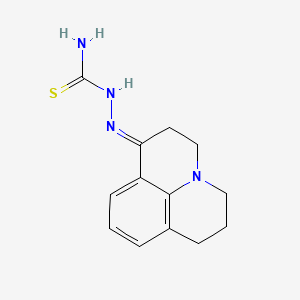
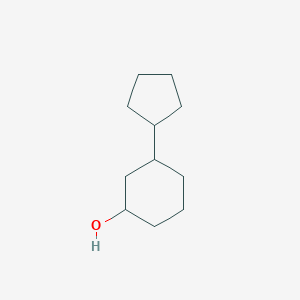
![3-{[Bis(benzyloxy)phosphoryl]oxy}-2-oxopropyl benzoate](/img/structure/B14323411.png)
![1,1'-[(2-Chloroethoxy)(4-methoxyphenyl)methylene]dibenzene](/img/structure/B14323415.png)
